molecular formula C10H22N2 B1368038 2-(azepan-1-yl)butan-1-amine

2-(azepan-1-yl)butan-1-amine

Cat. No.: B1368038
M. Wt: 170.3 g/mol
InChI Key: IPHDDHZWCROIBE-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)butan-1-amine is an organic compound with the molecular formula C10H22N2 It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For instance, the reaction of 1-bromobutane with azepane (hexamethyleneimine) in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .

Scientific Research Applications

2-(azepan-1-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azepan-1-yl)butan-1-amine is unique due to its specific combination of a six-membered azepane ring and a butylamine side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

IUPAC Name

2-(azepan-1-yl)butan-1-amine

InChI

InChI=1S/C10H22N2/c1-2-10(9-11)12-7-5-3-4-6-8-12/h10H,2-9,11H2,1H3

InChI Key

IPHDDHZWCROIBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)N1CCCCCC1

Origin of Product

United States

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